molecular formula C13H12FN3O2S2 B11799954 5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11799954
M. Wt: 325.4 g/mol
InChI Key: XGIZFBXRDZDJSW-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as copper(II) triflate (Cu(OTf)2) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrazol-3-amine: This compound shares the pyrazole core but lacks the thieno and ethylsulfonyl groups.

    4-(3-Fluorophenyl)-1H-pyrazole: Similar to the target compound but without the thieno and ethylsulfonyl groups.

Uniqueness

5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the presence of the thieno[2,3-c]pyrazole core combined with the ethylsulfonyl and 3-fluorophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C13H12FN3O2S2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-fluorophenyl)-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H12FN3O2S2/c1-2-21(18,19)13-9(7-4-3-5-8(14)6-7)10-11(15)16-17-12(10)20-13/h3-6H,2H2,1H3,(H3,15,16,17)

InChI Key

XGIZFBXRDZDJSW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC(=CC=C3)F

Origin of Product

United States

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